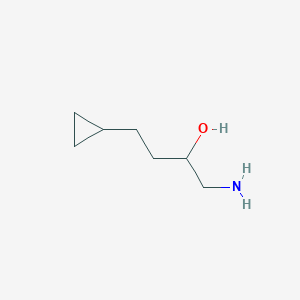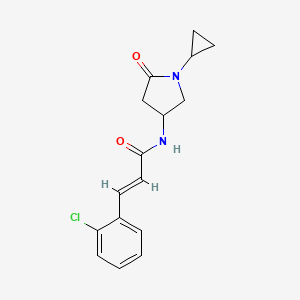
4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile” is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in a wide range of chemical entities, including pharmaceutical drugs, agrochemicals, and functional materials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring substituted with a 2,6-dichlorophenyl group at the 4-position and a carbonitrile group at the 5-position. Detailed structural analysis would require experimental techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the dichlorophenyl and carbonitrile groups, as well as the electron-rich nature of the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and carbonitrile groups would likely increase the compound’s lipophilicity, potentially affecting its solubility and stability .科学的研究の応用
Synthetic Methodology and Compound Formation
The compound is part of a broader class of pyrimido [1,6-b]pyridazines, which have been synthesized through various methods . One approach involves the reaction of 5-amino-3,4-diphenylthieno [2,3-c]pyridazine-6-carboxamide with different reagents to yield derivatives.
Anticonvulsant and Immunosuppressive Activity
Some derivatives of 5-aminomethyl-6-/p-chlorophenyl/-4,5-dihydro-2H-pyridazin-3-one, a related compound, have shown anticonvulsant activity and immunosuppressive activity. This indicates potential applications in neurological and immune-related disorders.
Antimicrobial Activity
Compounds like pyrimido [1,6-b] [1,2,4]-triazine derivatives, related to 5- (2,6-Dichlorophenyl)-2-Methoxy-6H-Pyrimido [1,6-b]pyridazin-6-one, have been synthesized and evaluated for their antimicrobial properties. This suggests potential use in combating microbial infections.
Crystal and Biological Activity
The crystal structure of closely related compounds has been analyzed, revealing potential for moderate anticancer activity. This suggests that 4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile could have applications in cancer research.
Corrosion Inhibition
The compound, as part of the pyridazine family, has been studied for its inhibitory action against copper corrosion in nitric acid. This indicates potential applications in materials science and engineering.
6. Novel and Selective p38α Kinase Inhibition 5- (2,6-Dichlorophenyl)-2-Methoxy-6H-Pyrimido [1,6-b]pyridazin-6-one (VX-745) is a novel class of p38α inhibitors, demonstrating significant enzyme activity and selectivity. It possesses a favorable pharmacokinetic profile and shows promising results in models of inflammation.
Safety And Hazards
将来の方向性
The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by triazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .
特性
IUPAC Name |
5-(2,6-dichlorophenyl)-2H-triazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N4/c10-5-2-1-3-6(11)8(5)9-7(4-12)13-15-14-9/h1-3H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLVUZYDPDPIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NNN=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2501834.png)


![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)
